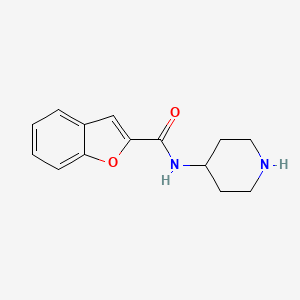
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzofuran moiety, and a carboxamide group, which together contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the condensation of piperidine with benzofuran-2-carboxylic acid, followed by the formation of the amide bond under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, reductive amination, and cyclization are often employed to streamline the synthesis process and reduce production costs .
化学反応の分析
Types of Reactions
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has explored its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes. The compound’s structure allows it to bind to these targets with high affinity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives and benzofuran-based molecules, such as:
- N-(Piperidin-4-yl)benzamide
- 4-(2-Chlorophenoxy)-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide
Uniqueness
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide stands out due to its unique combination of the piperidine ring, benzofuran moiety, and carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
生物活性
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H16N2O2
- Molecular Weight : Approximately 244.29 g/mol
- Structural Features : The compound consists of a benzofuran moiety linked to a piperidine ring through a carboxamide functional group, which is crucial for its biological interactions.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties:
- Antibacterial Effects : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : It also shows antifungal properties, particularly against Candida albicans, with MIC values indicating moderate efficacy .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly targeting specific pathways involved in disease processes:
- Mechanism of Action : this compound is believed to inhibit enzymes by binding to their active sites, thereby modulating their activity and affecting cellular processes . This interaction is facilitated by the compound's structural characteristics, allowing it to achieve high affinity with biological targets.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound has revealed important insights:
| Compound Variation | Biological Activity | IC50 Value |
|---|---|---|
| Benzofuran derivatives with piperidine | Strong inhibition | 2.5 µM |
| Variants with electron-withdrawing groups | Enhanced potency | Varies |
| Substituted phenyl groups | Moderate to inactive | Varies |
These findings suggest that modifications to the piperidine or benzofuran moieties can significantly influence the biological activity of the compound .
Case Studies and Research Findings
Several studies have explored the potential therapeutic applications of this compound:
- Cancer Research : Preliminary studies indicate that this compound may have anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines . The IC50 values observed were promising, suggesting further investigation into its potential as an anticancer agent.
- Neuroprotective Effects : Investigations into neurodegenerative diseases have highlighted the compound's potential as a receptor modulator, which may offer therapeutic benefits in conditions like Alzheimer's disease .
- Antimicrobial Resistance : Given the increasing prevalence of antibiotic-resistant strains, the broad-spectrum activity of this compound positions it as a candidate for developing new antimicrobial agents .
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
N-piperidin-4-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c17-14(16-11-5-7-15-8-6-11)13-9-10-3-1-2-4-12(10)18-13/h1-4,9,11,15H,5-8H2,(H,16,17) |
InChIキー |
MEHXRXPJWWRPAS-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1NC(=O)C2=CC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















